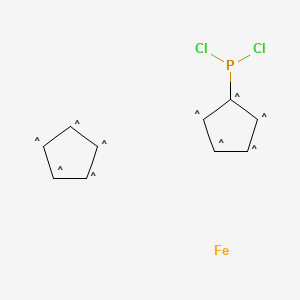
Dichlorophosphinoferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorophosphinoferrocene is an organophosphorus compound that features a ferrocene moiety with two dichlorophosphino groups attached. This compound is known for its utility in various chemical reactions, particularly in the field of catalysis. The ferrocene core provides stability and unique electronic properties, making this compound a valuable ligand in coordination chemistry.
Mechanism of Action
Mode of Action
Organometallic compounds like Dichlorophosphinoferrocene can interact with biological systems in various ways, such as binding to proteins or DNA, disrupting their normal function
Biochemical Pathways
Organometallic compounds can influence various biochemical processes, including enzymatic reactions and signal transduction pathways
Pharmacokinetics
The pharmacokinetics of organometallic compounds can be influenced by factors such as their chemical structure, solubility, and stability
Result of Action
It’s known that organometallic compounds can have various effects on cells, such as inducing oxidative stress, disrupting cellular structures, and altering cell signaling pathways
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and reactivity of organometallic compounds . Additionally, the presence of other chemicals in the environment can influence the action of this compound through chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorophosphinoferrocene can be synthesized through the reaction of ferrocene with phosphorus trichloride in the presence of a base
Fe(C5H4Li)2+2PCl3→Fe(C5H4PCl2)2+2LiCl
The reaction is typically carried out in an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorophosphinoferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The dichlorophosphino groups can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of phosphine derivatives.
Scientific Research Applications
Dichlorophosphinoferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique electronic properties make it valuable in the synthesis of complex organometallic compounds.
Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Industry: this compound is used in the production of polymers and other advanced materials due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another ferrocene-based ligand with diphenylphosphino groups.
1,2-Bis(diphenylphosphino)ethane: A related diphosphine ligand with an ethane backbone.
Triphenylphosphine: A common monophosphine ligand used in various catalytic processes.
Uniqueness
Dichlorophosphinoferrocene is unique due to its dichlorophosphino groups, which provide distinct electronic properties compared to other phosphine ligands. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Properties
InChI |
InChI=1S/C5H4Cl2P.C5H5.Fe/c6-8(7)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDGYTLBVLFALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P(Cl)Cl.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FeP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291-31-2 |
Source


|
| Record name | 1,2,3,4,5-Cyclopentanepentayl, 1-(dichlorophosphino)-, compd. with 1,2,3,4,5-cyclopentanepentayl, iron salt (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
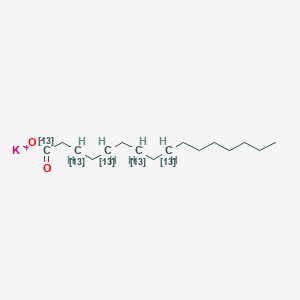
![(2R,3R)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B3333664.png)

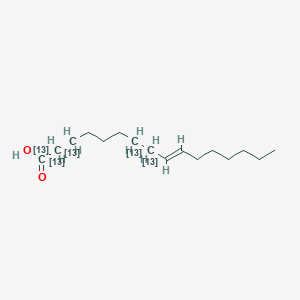

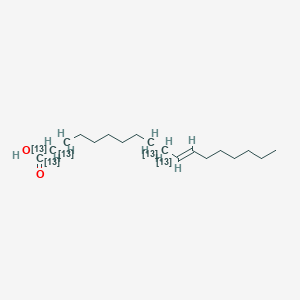
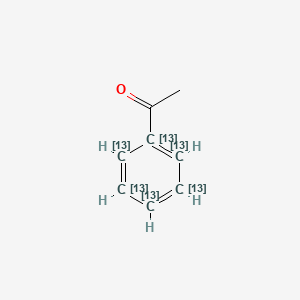
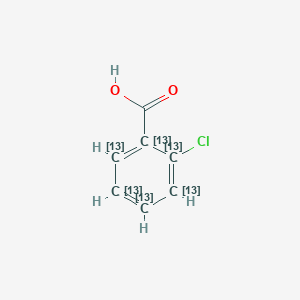
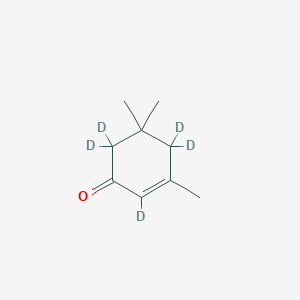
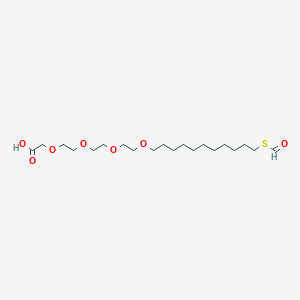


![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)

